An In-depth Technical Guide to the Synthesis and Properties of Benz(a)anthracen-8-ol
An In-depth Technical Guide to the Synthesis and Properties of Benz(a)anthracen-8-ol
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, toxicology, and drug development.
Introduction
Benz(a)anthracene is a well-studied polycyclic aromatic hydrocarbon consisting of four fused benzene rings.[1] Like other PAHs, it is an environmental contaminant and is known for its carcinogenic properties. The biological activity of PAHs is often linked to their metabolic activation into more reactive species, including hydroxylated metabolites. Benz(a)anthracen-8-ol is one such metabolite, formed through the action of cytochrome P450 enzymes.[2][3] Understanding the synthesis and properties of this specific metabolite is crucial for elucidating the mechanisms of PAH-induced toxicity and for the development of potential countermeasures.
Data Presentation
Table 1: Physical and Chemical Properties of Benz(a)anthracene and Estimated Properties of Benz(a)anthracen-8-ol
| Property | Benz(a)anthracene | Benz(a)anthracen-8-ol (Estimated) |
| Molecular Formula | C₁₈H₁₂ | C₁₈H₁₂O |
| Molecular Weight | 228.29 g/mol [1] | 244.29 g/mol |
| Appearance | Colorless to yellow-brown fluorescent flakes or powder[1] | Light yellow to brown solid |
| Melting Point | 157-159 °C[9] | >160 °C (expected increase due to H-bonding) |
| Boiling Point | 437.6 °C[9] | >440 °C (expected increase) |
| Solubility | Insoluble in water; soluble in benzene, alcohol, and other organic solvents.[1] | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). |
| logP (Octanol/Water) | 5.76[1] | ~5.0 (expected decrease due to hydroxyl group) |
Table 2: Spectral Data for Benz(a)anthracene and Expected Spectral Characteristics for Benz(a)anthracen-8-ol
| Spectral Data | Benz(a)anthracene | Benz(a)anthracen-8-ol (Expected) |
| ¹H NMR (CDCl₃, ppm) | δ 7.5-9.2 (complex aromatic multiplets)[1][10] | Aromatic protons shifted, additional broad singlet for -OH proton (concentration dependent). |
| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons in the range of δ 120-135. | Aromatic carbon signals shifted, with the C-8 signal shifted downfield due to the hydroxyl group. |
| IR (cm⁻¹) | C-H stretching (aromatic) ~3050, C=C stretching (aromatic) ~1600, 1450.[11][12] | Broad O-H stretch ~3200-3600, C-O stretch ~1200-1300, in addition to aromatic C-H and C=C stretches. |
| Mass Spec (m/z) | 228 (M⁺)[13] | 244 (M⁺), with characteristic fragmentation pattern. |
Experimental Protocols
The following is a proposed, hypothetical multi-step synthesis for Benz(a)anthracen-8-ol. This pathway is designed based on established synthetic methodologies for PAHs and their derivatives.
Step 1: Synthesis of Benz(a)anthracene-7,12-dione
This step involves the Friedel-Crafts acylation of naphthalene with phthalic anhydride, followed by cyclization.
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Materials: Naphthalene, phthalic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene.
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Procedure:
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A mixture of naphthalene and phthalic anhydride in nitrobenzene is slowly added to a stirred suspension of anhydrous AlCl₃ in nitrobenzene at 0-5 °C.
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The reaction mixture is stirred at room temperature for several hours and then heated to 60-70 °C until the evolution of HCl gas ceases.
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The mixture is poured onto crushed ice and concentrated HCl.
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The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 2-(1-naphthoyl)benzoic acid.
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The 2-(1-naphthoyl)benzoic acid is then cyclized by heating with concentrated sulfuric acid to yield Benz(a)anthracene-7,12-dione.
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The product is isolated by pouring the reaction mixture into water, filtering the precipitate, and purifying by recrystallization.
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Step 2: Reduction of Benz(a)anthracene-7,12-dione to Benz(a)anthracene
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Materials: Benz(a)anthracene-7,12-dione, zinc dust, sodium hydroxide, water.
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Procedure:
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Benz(a)anthracene-7,12-dione is refluxed with zinc dust in an aqueous solution of sodium hydroxide.
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The reaction progress is monitored by TLC.
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After completion, the mixture is cooled, and the crude benz(a)anthracene is extracted with an organic solvent (e.g., toluene).
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The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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The resulting solid is purified by column chromatography or recrystallization to yield pure benz(a)anthracene.
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Step 3: Bromination of Benz(a)anthracene to 8-Bromobenz(a)anthracene
This step requires regioselective bromination, which can be challenging. The 8-position is not the most electronically activated, so specific conditions may be required.
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Materials: Benz(a)anthracene, N-Bromosuccinimide (NBS), a suitable solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., benzoyl peroxide).
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Procedure:
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Benz(a)anthracene is dissolved in a non-polar solvent like carbon tetrachloride.
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NBS and a catalytic amount of benzoyl peroxide are added to the solution.
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The mixture is refluxed under inert atmosphere, with irradiation by a UV lamp to facilitate radical bromination.
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The reaction is monitored by TLC for the formation of the monobrominated product.
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The succinimide byproduct is filtered off, and the solvent is evaporated.
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The crude product is purified by column chromatography to isolate 8-Bromobenz(a)anthracene. Note: This step is hypothetical and may require significant optimization to achieve the desired regioselectivity.
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Step 4: Synthesis of Benz(a)anthracen-8-ol from 8-Bromobenz(a)anthracene
This is a nucleophilic aromatic substitution to introduce the hydroxyl group.
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Materials: 8-Bromobenz(a)anthracene, sodium hydroxide or potassium hydroxide, a high-boiling point polar aprotic solvent (e.g., dimethyl sulfoxide - DMSO), and a copper catalyst (e.g., CuI).
-
Procedure:
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8-Bromobenz(a)anthracene is dissolved in DMSO.
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Powdered potassium hydroxide and a catalytic amount of CuI are added.
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The mixture is heated at a high temperature (e.g., 150-180 °C) under an inert atmosphere for several hours.
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The reaction is monitored by TLC.
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After completion, the mixture is cooled, diluted with water, and acidified with a dilute acid (e.g., HCl).
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The product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried, and the solvent is evaporated.
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The crude Benz(a)anthracen-8-ol is purified by column chromatography.
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Mandatory Visualization
Caption: Proposed synthetic pathway for Benz(a)anthracen-8-ol.
Biological Activities and Signaling Pathways
As a metabolite of benz(a)anthracene, Benz(a)anthracen-8-ol is expected to play a role in the toxicological profile of the parent compound. Hydroxylated PAHs are known to interact with various biological pathways.
One of the primary signaling pathways implicated in the cellular response to PAHs is the Aryl Hydrocarbon Receptor (AhR) pathway.[14][15] AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
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Ligand Binding: In the cytoplasm, PAHs and their metabolites, potentially including Benz(a)anthracen-8-ol, can bind to the AhR, which is part of a protein complex.
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Nuclear Translocation: Upon ligand binding, the AhR dissociates from its chaperone proteins and translocates to the nucleus.
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Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
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Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of genes encoding for Phase I and Phase II metabolizing enzymes, such as CYP1A1, CYP1A2, and glutathione S-transferases.
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Metabolic Activation and Detoxification: The upregulation of these enzymes can lead to both the detoxification and, paradoxically, the metabolic activation of PAHs into more carcinogenic intermediates, such as diol epoxides.
The interaction of Benz(a)anthracen-8-ol with the AhR and its subsequent effects on downstream signaling and cellular processes are critical areas for future research.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
Benz(a)anthracen-8-ol, a metabolite of the procarcinogen benz(a)anthracene, is a molecule of significant interest in the fields of toxicology and drug development. While direct experimental data on its synthesis and properties are limited, this guide provides a robust theoretical framework for its preparation and characterization. The proposed synthetic route, based on established chemical transformations, offers a starting point for the laboratory synthesis of this compound. The estimated properties and the discussion of its potential biological activities, particularly in the context of the AhR signaling pathway, are intended to stimulate further research into the precise role of this and other hydroxylated PAHs in mediating the biological effects of their parent compounds. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the physicochemical and biological characteristics of Benz(a)anthracen-8-ol.
References
- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. scispace.com [scispace.com]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. An expeditious synthesis of benz[a]anthracene and some of its oxygenated derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benz a anthracene certified reference material, TraceCERT 56-55-3 [sigmaaldrich.com]
- 10. 1,2-Benzanthracene(56-55-3) 1H NMR [m.chemicalbook.com]
- 11. Benz[a]anthracene [webbook.nist.gov]
- 12. Benz(a)anthracene Bands [astrochem.org]
- 13. ez.restek.com [ez.restek.com]
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